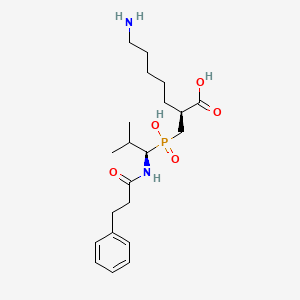
3E96CZP3FE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Its chemical formula is C21H35N2O5P, and it is a complex organic molecule with significant potential in various scientific fields . The compound’s structure includes a heptanoic acid backbone with multiple functional groups, making it a versatile candidate for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of EF-6265 involves several steps, starting with the preparation of the heptanoic acid backbone. The key steps include:
Formation of the Heptanoic Acid Backbone: This involves the reaction of appropriate starting materials under controlled conditions to form the heptanoic acid structure.
Functional Group Addition: Various functional groups, including amino and phosphinyl groups, are added to the backbone through a series of reactions involving reagents such as amines and phosphorous compounds.
Purification: The final product is purified using techniques like chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of EF-6265 would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
EF-6265 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various substitution reactions can occur, particularly at the amino and phosphinyl groups, using reagents like halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, nucleophiles, and other reagents suitable for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of EF-6265, while reduction could produce reduced forms with altered functional groups.
科学研究应用
EF-6265 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving metabolic pathways.
Industry: Utilized in the development of new materials and chemical processes, including the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of EF-6265 involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and proteins, potentially inhibiting their activity or altering their function. This can lead to various biological effects, depending on the specific targets and pathways involved.
相似化合物的比较
EF-6265 can be compared with other similar compounds, such as:
Heptanoic Acid Derivatives: Compounds with similar heptanoic acid backbones but different functional groups.
Amino Acid Derivatives: Molecules with similar amino and phosphinyl groups but different core structures.
Uniqueness
EF-6265 is unique due to its specific combination of functional groups and its potential for diverse applications in various scientific fields. Its structure allows for versatile chemical reactions and interactions, making it a valuable compound for research and industrial use.
属性
分子式 |
C21H35N2O5P |
|---|---|
分子量 |
426.5 g/mol |
IUPAC 名称 |
(2S)-7-amino-2-[[hydroxy-[(1R)-2-methyl-1-(3-phenylpropanoylamino)propyl]phosphoryl]methyl]heptanoic acid |
InChI |
InChI=1S/C21H35N2O5P/c1-16(2)20(23-19(24)13-12-17-9-5-3-6-10-17)29(27,28)15-18(21(25)26)11-7-4-8-14-22/h3,5-6,9-10,16,18,20H,4,7-8,11-15,22H2,1-2H3,(H,23,24)(H,25,26)(H,27,28)/t18-,20-/m1/s1 |
InChI 键 |
DEWOTLFUKYSXIE-UYAOXDASSA-N |
手性 SMILES |
CC(C)[C@H](NC(=O)CCC1=CC=CC=C1)P(=O)(C[C@@H](CCCCCN)C(=O)O)O |
规范 SMILES |
CC(C)C(NC(=O)CCC1=CC=CC=C1)P(=O)(CC(CCCCCN)C(=O)O)O |
同义词 |
7-amino-2-(((2-methyl-1-(3-phenylpropanoylamino)propyl)hydroxyphosphinoyl)methyl)heptanoic acid EF 6265 EF-6265 EF6265 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















